3,6-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. It is a derivative of isoquinoline, characterized by the presence of two methyl groups at the 3rd and 6th positions on the tetrahydroisoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . Another method includes the use of dimethoxymethane and phenylethylamine in the presence of aqueous hydrochloric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can lead to the formation of decahydroisoquinoline.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of selenium dioxide is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Alkyl halides are often used in substitution reactions to introduce various alkyl groups.
Major Products
The major products formed from these reactions include isoquinoline derivatives, decahydroisoquinoline, and various N-alkylated tetrahydroisoquinolines .
Scientific Research Applications
3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets in the central nervous system. It is believed to modulate dopamine metabolism and exert neuroprotective effects through the inhibition of monoamine oxidase and scavenging of free radicals . Additionally, it may interact with glutamatergic pathways, contributing to its neuroprotective properties .
Comparison with Similar Compounds
3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
Salsolinol: A neurotoxic and neuroprotective compound that affects dopaminergic neurons.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective effects and potential therapeutic applications.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used as a starting material for the synthesis of more complex isoquinolines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives .
Properties
CAS No. |
1017338-49-6 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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